
16-Hydroxycommunic Acid
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Overview
Description
16-Hydroxycommunic Acid is a natural product found in Podocarpus fasciculus with data available.
Scientific Research Applications
Antimicrobial Properties
One of the most significant applications of 16-Hydroxycommunic Acid is its antimicrobial activity. Research has demonstrated that this compound exhibits potent inhibitory effects against a range of pathogenic microorganisms.
- Case Study : A study conducted on the isolation and characterization of communic acid from Juniperus phoenicea reported that the compound displayed notable antimicrobial activity against both Gram-positive and Gram-negative bacteria . This suggests that this compound could be further explored for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant potential of this compound is another area of interest. Antioxidants are crucial in combating oxidative stress, which is linked to various chronic diseases.
- Research Findings : Hydroxamic acid derivatives have shown promising antioxidant activities, often surpassing those of established antioxidants like vitamin C in specific assays . This positions this compound as a candidate for use in dietary supplements or functional foods aimed at reducing oxidative damage.
Environmental Remediation
The chelating properties of hydroxamic acids, including this compound, make them suitable for environmental applications, particularly in metal ion sequestration and soil remediation.
- Application Insight : Hydroxamic acids have been employed in environmental remediation processes to bind heavy metals and facilitate their removal from contaminated sites . This application could be pivotal in addressing soil and water pollution issues.
Pharmaceutical Development
In pharmaceutical chemistry, this compound's ability to interact with metalloenzymes opens avenues for drug development targeting various diseases.
- Mechanism : The compound's chelation ability allows it to inhibit metalloenzymes involved in cancer progression and other diseases. For example, its interaction with histone deacetylases (HDACs) has been studied for potential anticancer therapies .
Cosmetic Applications
The cosmetic industry has shown interest in compounds with antioxidant and antimicrobial properties for skin care formulations.
- Formulation Potential : Given its properties, this compound could be integrated into formulations aimed at treating skin conditions such as acne or photoaging due to its ability to promote skin health through oxidative stress reduction .
Data Table: Summary of Applications
Chemical Reactions Analysis
Hydroxyl Group Reactivity
The tertiary hydroxyl group at C-16 can participate in typical alcohol reactions:
Esterification
Reaction with acid anhydrides or acyl chlorides under basic conditions forms esters. For example:
16 Hydroxycommunic acid+Acetic anhydridepyridine16 Acetoxycommunic acid+Acetic acid
Mechanism : Nucleophilic acyl substitution at the hydroxyl oxygen.
Oxidation
The tertiary alcohol is resistant to common oxidizing agents (e.g., PCC or CrO₃) but may undergo dehydrogenation under strong acidic conditions (e.g., H₂SO₄) to form a ketone via carbocation intermediates .
Elimination
In acidic environments (e.g., H₃PO₄ or H₂SO₄), dehydration could yield an alkene via β-hydrogen elimination, generating a conjugated diene system 14.
Carboxylic Acid Reactivity
The carboxylic acid group at C-1 enables classic acid-derived transformations:
Salt Formation
Reaction with bases (e.g., NaOH) yields carboxylate salts:
16 Hydroxycommunic acid+NaOH→Sodium 16 hydroxycommunicate+H O
Decarboxylation
Heating under acidic or basic conditions may release CO₂, forming a hydrocarbon derivative. This is less likely due to steric hindrance from the diterpenoid skeleton.
Diene Reactivity
The conjugated diene system (C-8 to C-11) can undergo cycloaddition reactions:
Diels-Alder Reaction
Reacting with dienophiles (e.g., maleic anhydride) forms six-membered cyclohexene derivatives:
16 Hydroxycommunic acid+Maleic anhydrideΔEndo adduct+Byproducts
Regioselectivity : Governed by electron-rich diene and electron-deficient dienophile interactions .
Functionalization via Side Chains
The isopropyl group and methylidene substituent may undergo halogenation or oxidation:
Allylic Bromination
Using NBS (N-bromosuccinimide) under radical conditions introduces bromine at allylic positions6 .
Epoxidation
Reaction with peracids (e.g., mCPBA) forms epoxides across the double bond .
Properties
Molecular Formula |
C20H30O3 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(1S,4aR,5S,8aR)-5-[(2Z)-3-(hydroxymethyl)penta-2,4-dienyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C20H30O3/c1-5-15(13-21)8-9-16-14(2)7-10-17-19(16,3)11-6-12-20(17,4)18(22)23/h5,8,16-17,21H,1-2,6-7,9-13H2,3-4H3,(H,22,23)/b15-8-/t16-,17+,19+,20-/m0/s1 |
InChI Key |
WQMFCKGZGOSYJD-ZKLPNHAASA-N |
Isomeric SMILES |
C[C@]12CCC[C@]([C@@H]1CCC(=C)[C@@H]2C/C=C(\CO)/C=C)(C)C(=O)O |
Canonical SMILES |
CC12CCCC(C1CCC(=C)C2CC=C(CO)C=C)(C)C(=O)O |
Synonyms |
16-hydroxy communic acid 16-hydroxycommunic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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